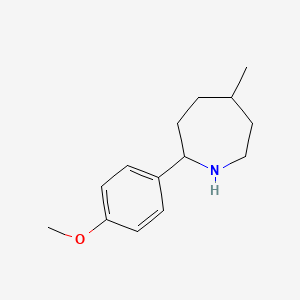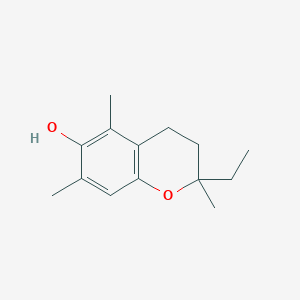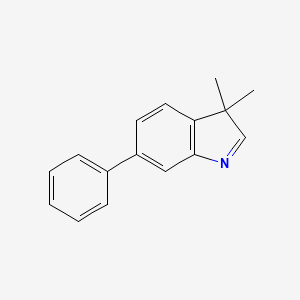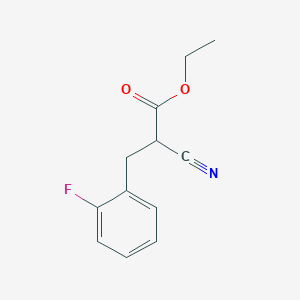
Ethyl 2-cyano-3-(2-fluorophenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-Ciano-3-(2-fluorofenil)propanoato de etilo es un compuesto orgánico con la fórmula molecular C12H12FNO2. Es un derivado del ácido propanoico, que presenta un grupo ciano y un grupo fluorofenilo. Este compuesto se utiliza a menudo en la síntesis orgánica y la investigación farmacéutica debido a sus propiedades químicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El 2-Ciano-3-(2-fluorofenil)propanoato de etilo se puede sintetizar mediante un proceso de varios pasos. Un método común implica la reacción del cianoacetato de etilo con 2-fluorobenzaldehído en presencia de una base como el etóxido de sodio. La reacción suele llevarse a cabo en condiciones de reflujo, seguida de purificación mediante recristalización.
Métodos de producción industrial: En un entorno industrial, la síntesis del 2-Ciano-3-(2-fluorofenil)propanoato de etilo puede implicar reactores de flujo continuo para garantizar una calidad y un rendimiento constantes del producto. El uso de sistemas automatizados para la adición de reactivos y el control de la temperatura puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Tipos de reacciones:
Oxidación: El 2-Ciano-3-(2-fluorofenil)propanoato de etilo puede sufrir reacciones de oxidación para formar ácidos carboxílicos o cetonas correspondientes.
Reducción: La reducción del grupo ciano puede producir aminas primarias.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila, particularmente en el grupo ciano o en el anillo fluorofenilo.
Reactivos y condiciones comunes:
Oxidación: Reactivos como el permanganato de potasio o el trióxido de cromo en condiciones ácidas.
Reducción: Hidrogenación usando paladio sobre carbono o hidruro de litio y aluminio.
Sustitución: Nucleófilos como aminas o tioles en condiciones básicas.
Productos principales:
Oxidación: Ácidos carboxílicos o cetonas.
Reducción: Aminas primarias.
Sustitución: Diversos derivados sustituidos según el nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El 2-Ciano-3-(2-fluorofenil)propanoato de etilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Se investiga su potencial actividad biológica, incluida la inhibición enzimática y la unión a receptores.
Medicina: Se explora su potencial como precursor en el desarrollo de compuestos farmacéuticos.
Industria: Se utiliza en la producción de productos químicos finos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del 2-Ciano-3-(2-fluorofenil)propanoato de etilo implica su interacción con dianas moleculares específicas, como enzimas o receptores. El grupo ciano y el anillo fluorofenilo contribuyen a su afinidad de unión y especificidad. El compuesto puede inhibir la actividad enzimática mediante la formación de complejos estables o alterar la función del receptor mediante la unión competitiva.
Compuestos similares:
- 2-Ciano-3-(3-fluorofenil)propanoato de etilo
- 2-Ciano-3-(4-fluorofenil)propanoato de etilo
- 2-Ciano-3-(2-clorofenil)propanoato de etilo
Comparación: El 2-Ciano-3-(2-fluorofenil)propanoato de etilo es único debido a la posición del átomo de flúor en el anillo fenilo, que puede influir en su reactividad química y actividad biológica. En comparación con sus análogos con diferentes sustituyentes o patrones de sustitución, este compuesto puede exhibir propiedades distintas en términos de estabilidad, solubilidad e interacción con dianas biológicas.
Comparación Con Compuestos Similares
- Ethyl 2-cyano-3-(3-fluorophenyl)propanoate
- Ethyl 2-cyano-3-(4-fluorophenyl)propanoate
- Ethyl 2-cyano-3-(2-chlorophenyl)propanoate
Comparison: Ethyl 2-cyano-3-(2-fluorophenyl)propanoate is unique due to the position of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents or substitution patterns, this compound may exhibit distinct properties in terms of stability, solubility, and interaction with biological targets.
Propiedades
IUPAC Name |
ethyl 2-cyano-3-(2-fluorophenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO2/c1-2-16-12(15)10(8-14)7-9-5-3-4-6-11(9)13/h3-6,10H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSSNXKQLCXYJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-N-methylacetamide](/img/structure/B11882998.png)


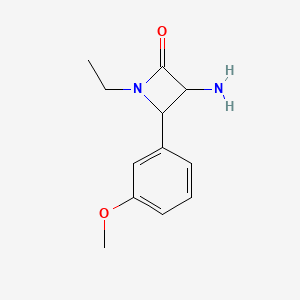
![4-Benzyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11883040.png)
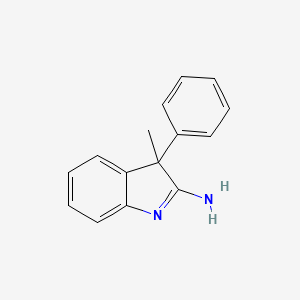


![Methyl 5,7-dimethyl-6,8-dioxo-5,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B11883082.png)


